

PDD 00017273: A Technical Guide to a Potent and Selective PARG Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PDD 00017273	
Cat. No.:	B609878	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and specificity of **PDD 00017273**, a first-in-class, potent, and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and key experimental protocols for its characterization.

Core Function and Mechanism of Action

PDD 00017273 exerts its biological effects by specifically inhibiting the enzymatic activity of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains. PARylation is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair.

Upon DNA damage, Poly(ADP-ribose) Polymerases (PARPs) are activated and synthesize PAR chains on themselves and other acceptor proteins, creating a scaffold to recruit DNA repair factors. PARG reverses this process by hydrolyzing the glycosidic bonds between ADP-ribose units. By inhibiting PARG, **PDD 00017273** leads to the persistence of PAR chains at sites of DNA damage.[1][2] This sustained PARylation has several downstream consequences:

 Impaired DNA Repair: The prolonged presence of PAR chains can hinder the completion of DNA repair processes.

- Replication Fork Stalling: PDD 00017273 has been shown to stall replication forks, leading to the accumulation of DNA double-strand breaks.[2]
- Induction of Homologous Recombination (HR) Dependent DNA Damage: The DNA damage induced by PDD 00017273 requires the homologous recombination pathway for repair.[2] This creates a synthetic lethal vulnerability in cells with deficiencies in HR genes, such as BRCA1 and BRCA2.[2]
- Radiosensitization: PDD 00017273 has been demonstrated to sensitize cancer cells to ionizing radiation.[3][4]

The inhibition of PARG by **PDD 00017273** represents a distinct mechanism compared to PARP inhibitors. While PARP inhibitors prevent the synthesis of PAR chains, **PDD 00017273** prevents their removal, leading to different downstream signaling and cellular outcomes.[3]

Quantitative Data Presentation

In Vitro and Cellular Potency of PDD 00017273

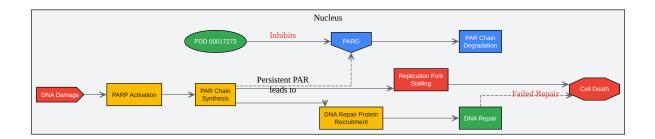
Parameter	Value	Assay System	Reference
IC50 (Biochemical)	26 nM	Recombinant human PARG enzyme assay	[1][5]
Kd	1.45 nM	-	[2]
IC50 (Cellular)	37 nM	PAR chain persistence assay in HeLa cells (MMS- induced damage)	[6][7]
IC50 (Clonogenic Growth)	0.2 μΜ	ZR-75-1 (BRCA1 WT) cells	[6][7]
IC50 (Clonogenic Growth)	0.8 μΜ	MDA-MB-436 (BRCA1 mutant) cells	[6][7]
IC50 (Clonogenic Growth)	>10 μM	HCC1937 cells	[6][7]

Specificity and Off-Target Profile of PDD 00017273

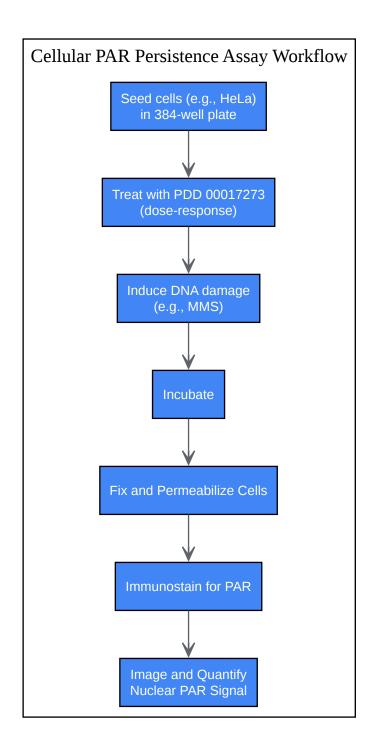
PDD 00017273 exhibits high selectivity for PARG over other enzymes and receptors.

Target	Activity/Selectivity	Reference
PARP1	>350-fold selectivity for PARG over PARP1	[1][5]
ARH3	>350-fold selectivity for PARG over ARH3	[1][5]
Ion Channels, Enzymes, and Receptors	>350-fold selectivity for PARG over a broad panel	[1][5]
Cytochrome P450 Enzymes	No inhibition of five common isoforms at 10 μM	[2]

Off-Target Screening Panel (% Inhibition at 10 µM PDD 00017273)[5]



Target	% Inhibition	Target	% Inhibition
Adenosine A1	1%	Muscarinic M2	-1%
Adenosine A2A	-1%	Muscarinic M3	3%
Adrenergic a1A	-5%	Nicotinic Acetylcholine	3%
Adrenergic a1B	7%	Nicotinic Acetylcholine a1	-3%
Adrenergic a2A	10%	Opiate μ (OP3=MOP)	-6%
Adrenergic β1	-9%	Phorbol Ester	-11%
Adrenergic β2	-9%	Potassium Channel [KATP]	5%
Calcium Channel L Type	16%	Potassium Channel hERG	12%
Cannabinoid CB1	21%	Prostanoid EP4	11%
Dopamine D1	6%	Rolipram	16%
Dopamine D2S	-9%	Serotonin 5-HT2B	4%
GABAA (Flunitrazepam Central)	4%	Sigma σ1	15%
GABAA (Muscimol Central)	3%	Sodium Channel site	6%
Glutamate (NMDA)	4%	Transporter (Norepinephrine NET)	20%
Histamine H1	-6%	Acetyl Cholinesterase	-1%
Imidazoline I2 (Central)	-18%	Cyclooxygenase COX-2	-2%
-	-	Phosphodiesterase PDE4	17%



Mandatory Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 6. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [PDD 00017273: A Technical Guide to a Potent and Selective PARG Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609878#pdd-00017273-parg-inhibitor-function-and-specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com